molecular formula C14H13ClFNO2S2 B2655315 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide CAS No. 1049433-05-7

5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide

Cat. No.: B2655315
CAS No.: 1049433-05-7
M. Wt: 345.83
InChI Key: XVJGDDZLMFVIDR-UHFFFAOYSA-N
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Description

5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a thiophene ring, a sulfonamide group, and a cyclopropyl group attached to a fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Sulfonamide Group:

    Attachment of the Cyclopropyl Group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction.

    Incorporation of the Fluorophenyl Moiety: This step may involve Suzuki-Miyaura coupling or other cross-coupling reactions to attach the fluorophenyl group to the cyclopropyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or potassium thiolate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving sulfonamides.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The fluorophenyl and cyclopropyl groups may enhance binding affinity and selectivity for these targets. Detailed studies on the molecular pathways involved are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(cyclopropylmethyl)thiophene-2-sulfonamide: Lacks the fluorophenyl group, which may affect its binding properties.

    N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide: Lacks the chlorine atom, which may influence its reactivity and stability.

    5-chloro-N-(phenylmethyl)thiophene-2-sulfonamide: Lacks the cyclopropyl group, which may alter its steric interactions.

Uniqueness

The unique combination of the thiophene ring, sulfonamide group, cyclopropyl group, and fluorophenyl moiety in 5-chloro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-2-sulfonamide provides a distinct set of chemical and biological properties

Properties

IUPAC Name

5-chloro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO2S2/c15-12-5-6-13(20-12)21(18,19)17-9-14(7-8-14)10-1-3-11(16)4-2-10/h1-6,17H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJGDDZLMFVIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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